4-Hydroxyurapidil synthesis and purification methods
4-Hydroxyurapidil synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydroxyurapidil
Introduction: The Significance of 4-Hydroxyurapidil
4-Hydroxyurapidil is the principal para-hydroxylated active metabolite of Urapidil, an established antihypertensive agent that exhibits both postsynaptic α₁-adrenergic blockade and a centrally mediated reduction in sympathetic outflow[1][2]. As the primary product of extensive hepatic metabolism, 4-Hydroxyurapidil plays a crucial role in the overall pharmacodynamic and pharmacokinetic profile of its parent drug[1][3]. Although it is a less potent hypotensive agent than Urapidil and lacks a central effect, its significant presence in circulation necessitates its availability as a high-purity analytical standard for pharmacokinetic studies, metabolite identification, and impurity profiling in drug development[4][5].
This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of 4-Hydroxyurapidil (CAS No: 88733-12-4; Molecular Formula: C₂₀H₂₉N₅O₄; Molecular Weight: 403.48 g/mol )[4][6]. We will explore logical synthetic strategies, present detailed experimental protocols, and discuss robust purification methodologies designed to meet the stringent purity requirements of the pharmaceutical industry.
Section 1: A Convergent Strategy for Chemical Synthesis
While 4-Hydroxyurapidil is formed biologically via enzymatic hydroxylation of Urapidil, a direct, late-stage chemical hydroxylation of the Urapidil molecule is challenging. Such a reaction would likely suffer from poor regioselectivity, yielding a mixture of ortho- and para-hydroxylated products, complicating purification and reducing overall yield.
Therefore, a more robust and controllable approach is a convergent synthesis . This strategy involves the independent synthesis of two key fragments—the hydroxylated phenylpiperazine core and the uracil side-chain—which are then coupled in a final step. This method offers superior control over stereochemistry and functional group placement, ultimately facilitating a more efficient purification process.
The logical disconnection for this convergent strategy is illustrated below:
Caption: Convergent synthesis strategy for 4-Hydroxyurapidil.
The core principle is to introduce the critical hydroxyl group onto the phenylpiperazine moiety early in the synthesis, creating a key intermediate that can then be coupled using established methods for Urapidil synthesis[7][8][9].
Section 2: Experimental Protocol: Synthesis of 4-Hydroxyurapidil
This section details a step-by-step protocol based on the convergent strategy. The synthesis is presented in two stages: preparation of the key hydroxylated intermediate and the final coupling reaction.
Stage 1: Synthesis of 1-(4-Hydroxy-2-methoxyphenyl)piperazine
The synthesis of this key intermediate is foundational. While multiple routes exist, a common approach involves the protection of the phenol, followed by piperazine ring formation and subsequent deprotection.
Protocol:
-
Protection: Start with commercially available 4-hydroxy-2-methoxybenzaldehyde. Protect the phenolic hydroxyl group as a benzyl ether to prevent unwanted side reactions in subsequent steps.
-
Reductive Amination: React the protected benzaldehyde with piperazine under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This step forms the C-N bond and constructs the core phenylpiperazine structure.
-
Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the target intermediate, 1-(4-hydroxy-2-methoxyphenyl)piperazine.
-
Purification: The crude intermediate should be purified by column chromatography or crystallization to ensure high purity before proceeding to the final coupling step.
Stage 2: Coupling and Formation of 4-Hydroxyurapidil
This stage mirrors established procedures for Urapidil synthesis, substituting the standard methoxyphenyl)piperazine with our hydroxylated analogue[8][9].
Protocol:
-
Reaction Setup: In a reaction vessel under an inert nitrogen atmosphere, combine 1-(4-hydroxy-2-methoxyphenyl)piperazine (1.0 eq), 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (1.1 eq), and a suitable base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Catalysis (Optional but Recommended): Add a catalytic amount of sodium iodide to facilitate the nucleophilic substitution via the Finkelstein reaction, which converts the more inert alkyl chloride to a more reactive alkyl iodide in situ.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting piperazine derivative is consumed (typically 6-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Quench the filtrate with water to precipitate the crude product.
-
Extraction: If a precipitate does not form readily, concentrate the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-Hydroxyurapidil.
Section 3: Purification Methodologies for High-Purity 4-Hydroxyurapidil
Achieving high purity (>98%) is critical for analytical and research applications[6]. The choice of purification method depends on the scale of the synthesis and the specific impurity profile of the crude product.
Crystallization
Crystallization is the most efficient and scalable method for purifying solid organic compounds. The key is to identify a solvent system where 4-Hydroxyurapidil is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent Crystallization: Solvents like isopropanol, ethanol, or acetonitrile-water mixtures are often effective for polar, hydrogen-bond-donating molecules like 4-Hydroxyurapidil[10].
-
Anti-Solvent Crystallization: If a suitable single solvent cannot be found, an anti-solvent technique is highly effective. The crude product is dissolved in a minimum amount of a "good" solvent (e.g., DMF, DMSO), and a miscible "poor" solvent (an "anti-solvent" like water, diethyl ether, or hexane) is slowly added until turbidity is observed, inducing crystallization[8][11]. This method is particularly useful for compounds that are highly soluble in common solvents[11].
Chromatographic Purification
For removing closely related impurities or for obtaining the highest possible purity on a smaller scale, column chromatography is the method of choice.
-
Flash Column Chromatography: Using silica gel as the stationary phase and a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), one can effectively separate 4-Hydroxyurapidil from non-polar impurities and starting materials.
-
Reversed-Phase Chromatography: For highly polar impurities, reversed-phase chromatography (e.g., using C18-functionalized silica) with a water/acetonitrile or water/methanol mobile phase is often more effective.
-
Mixed-Mode Chromatography (MMC): For complex impurity profiles, advanced techniques like MMC, which utilize stationary phases with multiple interaction modes (e.g., hydrophobic and ion-exchange), can achieve superior separation in a single step[12].
| Parameter | Crystallization | Flash Column Chromatography |
| Purity Achieved | Good to Excellent (>99%) | Excellent (>99.5%) |
| Typical Yield | 70-90% | 60-85% |
| Scalability | Excellent (grams to kilograms) | Moderate (milligrams to grams) |
| Solvent Consumption | Moderate | High |
| Complexity | Low to Moderate | Moderate to High |
| Primary Application | Bulk purification, final polishing | Impurity removal, small-scale prep |
Section 4: Detailed Protocol: Purification by Anti-Solvent Crystallization
This protocol provides a self-validating workflow for purifying crude 4-Hydroxyurapidil.
-
Solvent Selection: Dissolve a small amount of crude product in a minimal volume of Dichloromethane (DCM). Slowly add acetone as the anti-solvent until persistent cloudiness appears. The selection of DCM as the solvent and acetone as the anti-solvent has been reported to be effective for the parent compound, Urapidil[8].
-
Dissolution: Place the bulk crude 4-Hydroxyurapidil in a clean flask. Add the minimum amount of warm DCM (approx. 40-50 °C) required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a celite pad to remove them.
-
Induce Crystallization: Cool the solution to room temperature. Slowly add acetone dropwise with constant stirring. Continue addition until the solution becomes persistently turbid.
-
Crystal Growth: Stopper the flask and allow it to stand undisturbed at room temperature for several hours, then transfer it to a refrigerator (4 °C) to maximize crystal formation (e.g., overnight).
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold acetone to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
-
Quality Control: Assess the purity of the final product using HPLC and confirm its identity via ¹H NMR and Mass Spectrometry. The mother liquor can be concentrated and re-purified by column chromatography to improve overall yield.
Caption: Workflow for purification via anti-solvent crystallization.
Conclusion
The synthesis and purification of 4-Hydroxyurapidil are critical for supporting the ongoing research and development of its parent drug, Urapidil. A convergent synthetic strategy, by building the key hydroxylated phenylpiperazine intermediate first, offers a robust and controllable route to the final molecule. Subsequent purification, primarily through optimized crystallization techniques, can reliably produce material with the high purity required for pharmaceutical applications. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to successfully produce and isolate this important metabolite.
References
-
Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35 Suppl 6, 34-9. [Link]
-
Zicha, J., & Kunes, J. (1999). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 37(3), 173-183. [Link]
-
Various Authors. (n.d.). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Various scientific articles aggregated by semanticscholar.org. [Link]
-
Various Authors. (n.d.). Improvement of the synthesis of urapidil. ResearchGate. [Link]
- CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil.
-
Klemm, K., Prüsse, W., & Krüger, U. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittelforschung, 27(10), 1895-7. [Link]
-
Witte, P. U., & Irmisch, R. (1986). Pharmacodynamics and pharmacokinetics of three different doses of urapidil infused in hypertensive patients. European Journal of Clinical Pharmacology, 30(5), 549-52. [Link]
-
Schoetensack, W., & van Zwieten, P. A. (1989). Urapidil, a multiple-action alpha-blocking drug. The American Journal of Cardiology, 64(7), 11D-15D. [Link]
-
Liu, Y., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-87. [Link]
- CN104262264B - A kind of preparation technology of Urapidil hydrochloride.
-
Spah, F., & Gross, A. S. (1991). Pharmacokinetics and pharmacodynamics of urapidil in severe hypertension. Clinical Pharmacology and Therapeutics, 50(6), 696-703. [Link]
-
4-Hydroxy Urapidil. Shimadzu Chemistry & Diagnostics. [Link]
-
Hark, A. T., et al. (2020). Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV and the phylogeny of the aminotransferase pathway. Acta Crystallographica Section F, Structural Biology Communications, 76(Pt 5), 209-218. [Link]
-
Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. (2024). Bio-Rad. [Link]
-
4-Hydroxy Urapidil. Pharmaffiliates. [Link]
-
Various Authors. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
Sources
- 1. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroxyurapidil | 88733-12-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104262264B - A kind of preparation technology of Urapidil hydrochloride - Google Patents [patents.google.com]
- 10. CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. bioradiations.com [bioradiations.com]
